molecular formula C12H14N4O B8460896 5'-Methylspiro[chromane-4,2'-imidazole]-4',6-diamine

5'-Methylspiro[chromane-4,2'-imidazole]-4',6-diamine

Cat. No.: B8460896
M. Wt: 230.27 g/mol
InChI Key: BLVGFLJUVIRTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Methylspiro[chromane-4,2'-imidazole]-4',6-diamine is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

5'-methylspiro[2,3-dihydrochromene-4,2'-imidazole]-4',6-diamine

InChI

InChI=1S/C12H14N4O/c1-7-11(14)16-12(15-7)4-5-17-10-3-2-8(13)6-9(10)12/h2-3,6H,4-5,13H2,1H3,(H2,14,16)

InChI Key

BLVGFLJUVIRTQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2(CCOC3=C2C=C(C=C3)N)N=C1N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-5′-methylspiro[chroman-4,2′-imidazol]-4′-amine (Intermediate 4, 115 mg, 0.39 mmol), trans-4-hydroxy-L-proline (51 mg, 0.39 mmol), CuI (37 mg, 0.20 mmol), and K2CO3 (162 mg, 1.17 mmol) in DMSO (0.9 mL) was stirred at r.t. for 15 min. Ammonia, (30-33% in H2O, 0.37 mL, 5.86 mmol) was added and the mixture was subjected to microwave irradiation at 110° C. for 3 h. The mixture was diluted with DMSO and water and filtered through a pad of diatomaceous earth. NaCl (s) was added and the aqueous mixture was extracted with EtOAc (5×35 mL). The combined organic phases were dried (Na2SO4) and evaporated to give a crude product which was purified by flash chromatography (4 g silica, eluent: CHCl3/(MeOH/NH3) gradient) affording the title compound (59 mg, 65% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.76-1.92 (m, 2 H), 2.19 (s, 3 H), 4.18-4.34 (m, 2 H), 4.45 (br. s., 2H), 5.69 (d, 1 H), 6.35 (dd, 1 H), 6.45 (br. s., 2 H), 6.50 (d, 1 H); MS (ES−) m/z 231 [M+H]+.
Quantity
115 mg
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reactant
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0 (± 1) mol
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reactant
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51 mg
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reactant
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162 mg
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reactant
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0.9 mL
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solvent
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CuI
Quantity
37 mg
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catalyst
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reactant
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solvent
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0 (± 1) mol
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0 (± 1) mol
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Yield
65%

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